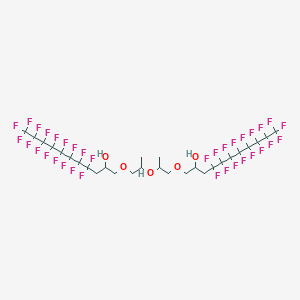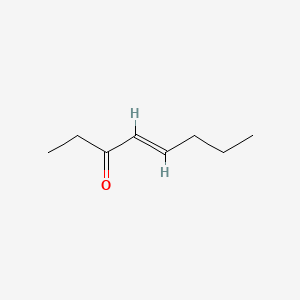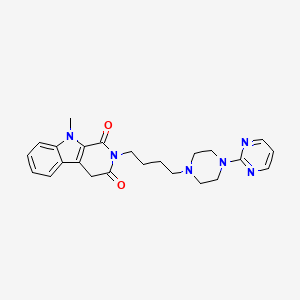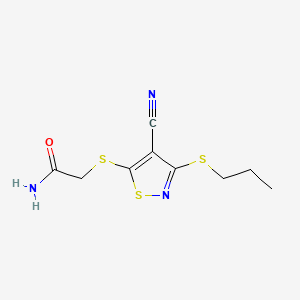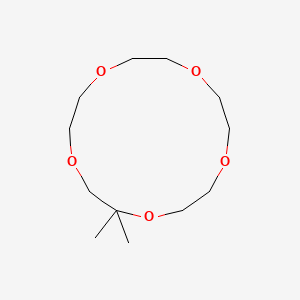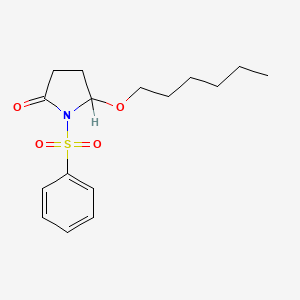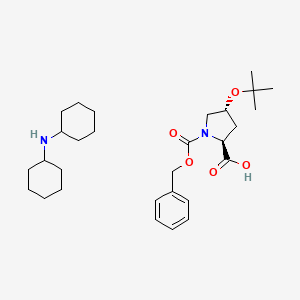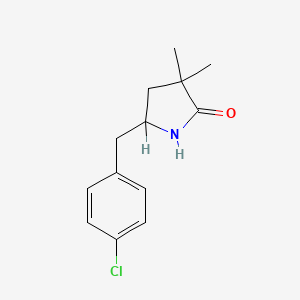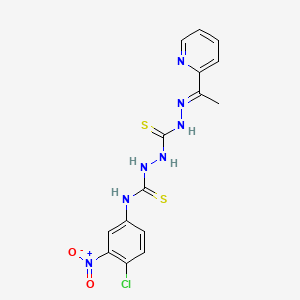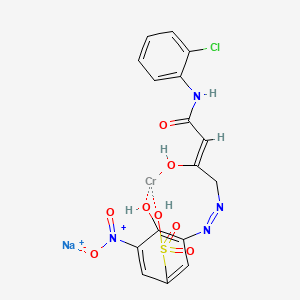
dicalcium;magnesium;trioxido(trioxidosilyloxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicalcium;magnesium;trioxido(trioxidosilyloxy)silane is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dicalcium;magnesium;trioxido(trioxidosilyloxy)silane typically involves the sol-gel process. This method is favored for its ability to produce high-purity materials with controlled porosity and surface area. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by heat treatment to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sol-gel processes. Techniques such as dip-coating, spin-coating, and spraying are commonly used to apply the sol-gel coatings onto substrates. These methods ensure uniform coverage and high-quality coatings .
化学反応の分析
Types of Reactions: Dicalcium;magnesium;trioxido(trioxidosilyloxy)silane undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for modifying the compound’s properties and tailoring it for specific applications .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydroxyl-terminated substrates, silicon, and glass. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with hydroxyl-terminated substrates can result in the formation of self-assembled monolayers with tailored surface properties .
科学的研究の応用
Dicalcium;magnesium;trioxido(trioxidosilyloxy)silane has a wide range of scientific research applications. In chemistry, it is used to develop advanced materials with specific functionalities, such as corrosion-resistant coatings and thermoelectric devices . In biology and medicine, the compound’s biocompatibility makes it suitable for use in biomedical implants and drug delivery systems . Additionally, its unique properties are leveraged in industrial applications, including the production of high-performance ceramics and composites .
作用機序
The mechanism of action of dicalcium;magnesium;trioxido(trioxidosilyloxy)silane involves its interaction with molecular targets and pathways within the material or biological system. For instance, in corrosion-resistant coatings, the compound forms stable chemical bonds with the metallic surface, preventing direct contact with the environment and thereby reducing corrosion . In biomedical applications, its biocompatibility and ability to form stable interfaces with biological tissues are crucial for its effectiveness .
類似化合物との比較
Similar Compounds: Similar compounds to dicalcium;magnesium;trioxido(trioxidosilyloxy)silane include dicalcium silicide and dicalcium germanide. These compounds share some chemical properties but differ in their specific applications and performance characteristics .
Uniqueness: this compound is unique due to its combination of calcium, magnesium, and silane components, which impart distinct properties such as enhanced corrosion resistance and biocompatibility. This makes it particularly valuable in applications where these properties are critical .
特性
CAS番号 |
13573-15-4 |
|---|---|
分子式 |
Ca2MgO7Si2 |
分子量 |
272.63 g/mol |
IUPAC名 |
dicalcium;magnesium;trioxido(trioxidosilyloxy)silane |
InChI |
InChI=1S/2Ca.Mg.O7Si2/c;;;1-8(2,3)7-9(4,5)6/q3*+2;-6 |
InChIキー |
LMFJSZLUHBLNTC-UHFFFAOYSA-N |
正規SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Mg+2].[Ca+2].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



